molecular formula C15H15N3OS B009805 [(4-Phenylmethoxyphenyl)methylideneamino]thiourea CAS No. 101091-29-6

[(4-Phenylmethoxyphenyl)methylideneamino]thiourea

Cat. No. B009805
CAS RN: 101091-29-6
M. Wt: 285.4 g/mol
InChI Key: XVIITPGJQGFFIP-UHFFFAOYSA-N
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Description

[(4-Phenylmethoxyphenyl)methylideneamino]thiourea, also known as PMPT, is a chemical compound that has been widely studied for its potential use in scientific research. PMPT is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism Of Action

The mechanism of action of [(4-Phenylmethoxyphenyl)methylideneamino]thiourea is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. Specifically, [(4-Phenylmethoxyphenyl)methylideneamino]thiourea has been shown to inhibit the activity of thioredoxin reductase, an enzyme that plays a key role in regulating cellular redox balance.
Biochemical and Physiological Effects:
[(4-Phenylmethoxyphenyl)methylideneamino]thiourea has been shown to have a variety of biochemical and physiological effects. In addition to its potential anti-cancer activity, [(4-Phenylmethoxyphenyl)methylideneamino]thiourea has been shown to have antioxidant and anti-inflammatory effects. It has also been shown to modulate the activity of certain neurotransmitters, suggesting that it may have potential as a treatment for neurological disorders.

Advantages And Limitations For Lab Experiments

One advantage of using [(4-Phenylmethoxyphenyl)methylideneamino]thiourea in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under a wide range of conditions, making it a versatile compound for use in a variety of assays. However, one limitation of using [(4-Phenylmethoxyphenyl)methylideneamino]thiourea is that its mechanism of action is not fully understood, which can make it difficult to interpret results from experiments.

Future Directions

There are several areas of future research that could be pursued with [(4-Phenylmethoxyphenyl)methylideneamino]thiourea. One area of interest is further investigation of its potential as an anti-cancer agent, including in vivo studies to assess its efficacy and safety. Another area of interest is exploring its potential as a treatment for neurological disorders, including studies to assess its effects on behavior and cognitive function. Additionally, further studies are needed to fully understand the mechanism of action of [(4-Phenylmethoxyphenyl)methylideneamino]thiourea and its potential as a tool for studying cellular redox balance.

Scientific Research Applications

[(4-Phenylmethoxyphenyl)methylideneamino]thiourea has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as an anti-cancer agent. Studies have shown that [(4-Phenylmethoxyphenyl)methylideneamino]thiourea can inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a chemotherapeutic agent.

properties

IUPAC Name

[(4-phenylmethoxyphenyl)methylideneamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c16-15(20)18-17-10-12-6-8-14(9-7-12)19-11-13-4-2-1-3-5-13/h1-10H,11H2,(H3,16,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIITPGJQGFFIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354882
Record name Hydrazinecarbothioamide,2-[[4-(phenylmethoxy)phenyl]methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Phenylmethoxyphenyl)methylideneamino]thiourea

CAS RN

101091-29-6
Record name Hydrazinecarbothioamide,2-[[4-(phenylmethoxy)phenyl]methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(BENZYLOXY)BENZALDEHYDE THIOSEMICARBAZONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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